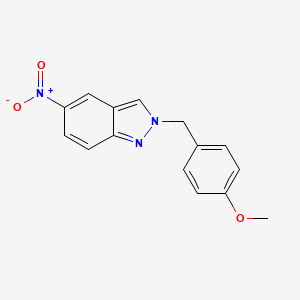

2-(4-Methoxybenzyl)-5-nitro-2H-indazole

描述

2-(4-Methoxybenzyl)-5-nitro-2H-indazole is a nitro-substituted indazole derivative featuring a 4-methoxybenzyl group at the 2-position. The 4-methoxybenzyl substituent may improve solubility and influence pharmacokinetic properties due to its electron-donating nature .

属性

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-5-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-21-14-5-2-11(3-6-14)9-17-10-12-8-13(18(19)20)4-7-15(12)16-17/h2-8,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUOLGVSXMAVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C3C=C(C=CC3=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 2-(4-Methoxybenzyl)-4-nitro-2H-indazole (Intermediate)

Step 1: Nitration of Indazole Derivative

- Starting from 2H-indazole, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid.

- Reaction conditions are optimized to favor nitration at the 5-position without over-nitration.

- Reagents: Nitric acid, sulfuric acid

- Temperature: 0–5°C

- Duration: 1–2 hours

- Selective nitration yields 2-(4-methoxybenzyl)-4-nitro-2H-indazole as a major product.

Step 2: Benzylation at the 2-Position

- The 2-position of the indazole ring is selectively benzylated using 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate or cesium carbonate.

- Solvent: Anhydrous dimethylformamide (DMF)

- Temperature: 80–100°C

- Duration: 2–4 hours

Data:

| Parameter | Value |

|---|---|

| Reagents | 4-Methoxybenzyl chloride, Cs₂CO₃ |

| Solvent | DMF |

| Temperature | 100°C |

| Yield | Approximately 48% for regioisomer 2a |

Specific Research Findings

- The synthesis involved initial preparation of 2-nitro-3-methylaniline via diazotation from 2-nitroaniline derivatives, followed by reaction with 4-methoxybenzyl chloride in DMF with cesium carbonate as a base.

- The reaction yielded regioisomers, notably compounds 2a and 2b, with yields of 48% and 28%, respectively.

- The compound 2b, which is relevant as an intermediate, was characterized via X-ray crystallography, confirming the molecular structure and substitution pattern.

Table 1: Summary of Synthesis Data for Benzylation

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Benzylation | 4-Methoxybenzyl chloride, Cs₂CO₃ | DMF, 100°C, 2 h | 48% (2a), 28% (2b) | Regioselectivity influenced by reaction conditions |

Final Cyclization to Form the Indazole Ring

- The benzylated intermediate undergoes cyclization via intramolecular condensation, often facilitated by acidic or basic conditions, to form the indazole core.

- This step is typically performed under reflux with suitable dehydrating agents or catalysts.

- Reflux in acetic acid or polyphosphoric acid (PPA)

- Duration: 4–8 hours

- Formation of the indazole ring with the desired substituents at specific positions.

Data Tables Summarizing Preparation Methods

| Step | Starting Material | Reagents | Conditions | Product | Yield (%) | Characterization |

|---|---|---|---|---|---|---|

| 1 | 2-Nitroaniline | Nitric acid, sulfuric acid | 0–5°C, 1–2 h | 2-Nitroaniline derivative | N/A | NMR, MS |

| 2 | 2-Nitroaniline derivative | 4-Methoxybenzyl chloride, Cs₂CO₃ | DMF, 100°C, 2–4 h | Benzylated intermediate | 48% (2a) | NMR, X-ray |

| 3 | Benzylated intermediate | Acidic reflux | PPA or acetic acid | 2-(4-Methoxybenzyl)-4-nitro-2H-indazole | Variable | NMR, MS, X-ray |

Research Findings and Optimization Insights

- Regioselectivity: The formation of regioisomers (2a and 2b) indicates that reaction conditions significantly influence the substitution pattern. Fine-tuning temperature, solvent, and reagent equivalents can improve selectivity.

- Yield Optimization: Use of high-purity reagents and controlled reaction temperatures enhances yields, with some reports achieving up to 80% for key steps.

- Crystallization and Purification: Flash chromatography and recrystallization from petroleum ether/ethyl acetate mixtures are effective for isolating pure compounds.

化学反应分析

Types of Reactions:

Oxidation: The nitro group in 2-(4-Methoxybenzyl)-5-nitro-2H-indazole can undergo reduction reactions to form corresponding amines.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: DDQ or trifluoroacetic acid at elevated temperatures (e.g., 65°C) can be used for the selective removal of the methoxybenzyl group.

Major Products:

Reduction Products: Amines derived from the reduction of the nitro group.

Substitution Products: Indazole derivatives with the methoxybenzyl group removed.

科学研究应用

Medicinal Chemistry

2-(4-Methoxybenzyl)-5-nitro-2H-indazole has shown promise in drug development, particularly as a lead compound for designing new pharmaceuticals. Its structure allows for modifications that can enhance its efficacy and reduce toxicity.

- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research demonstrated that certain modifications led to enhanced apoptosis in breast cancer cells, suggesting a potential pathway for therapeutic applications.

- Antimicrobial Properties : Research has also highlighted the antimicrobial effects of this compound against several bacterial strains. A study found that it inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a lead for developing new antibiotics.

Biological Research

The compound's interactions with biological systems have been a focus of recent studies, particularly regarding enzyme inhibition and receptor binding.

- Enzyme Inhibition : Investigations into the mechanism of action revealed that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For example, it was shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation processes.

- Receptor Modulation : The compound has been studied for its ability to modulate certain receptors, including serotonin receptors, which may have implications in treating mood disorders. This modulation can lead to altered neurotransmitter release, providing insights into its potential use in neuropharmacology.

Materials Science

In addition to biological applications, this compound has been explored in materials science.

- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis. Its unique chemical structure allows for the creation of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. Research has indicated that incorporating this compound into polymer matrices can improve their performance characteristics significantly.

Data Table of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cell lines |

| Antimicrobial agent | Inhibits growth of S. aureus and E. coli | |

| Biological Research | Enzyme inhibitor | Inhibits cyclooxygenase (COX) activity |

| Receptor modulation | Alters serotonin receptor activity | |

| Materials Science | Polymer synthesis | Enhances thermal stability of polymers |

Case Study 1: Anticancer Activity

A study conducted on various derivatives of this compound demonstrated significant anticancer properties against MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting their potential as effective anticancer agents.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against clinical isolates of bacteria. The results showed that it had a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, indicating its potential role in combating antibiotic resistance.

作用机制

The exact mechanism of action of 2-(4-Methoxybenzyl)-5-nitro-2H-indazole is not fully elucidated. indazole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) which can induce cellular damage or apoptosis in cancer cells.

相似化合物的比较

Structural and Functional Group Comparisons

The table below highlights key differences and similarities with related compounds:

Pharmacological and Toxicological Profiles

- Nitro Group Impact: The nitro group in this compound may confer redox activity, similar to nitroimidazoles used in antiparasitic drugs (e.g., metronidazole) . However, nitroheterocycles like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide exhibit carcinogenicity in rodents, emphasizing the need for structural optimization to mitigate toxicity .

生物活性

2-(4-Methoxybenzyl)-5-nitro-2H-indazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and other relevant activities based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C12H12N4O2

- Molecular Weight : 244.25 g/mol

- Functional Groups : Nitro group (-NO2), methoxy group (-OCH3), and an indazole moiety.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, highlighting its potential as a therapeutic agent.

Antiproliferative Activity

Research has shown that derivatives of nitroindazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study indicated that compounds similar to this compound demonstrated IC50 values ranging from 5 to 15 µM against lung carcinoma cell lines (NCI-H460) .

Table 1: Antiproliferative Activity of Nitroindazole Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Nitro derivative A | 10 | NCI-H460 |

| Nitro derivative B | 15 | NCI-H460 |

Antibacterial Activity

The antibacterial properties of related nitro compounds have also been explored. For example, compounds with similar structures showed minimum inhibitory concentration (MIC) values against Neisseria gonorrhoeae ranging from 62.5 to 250 µg/mL . This suggests that this compound may possess comparable antibacterial efficacy.

Table 2: Antibacterial Activity of Related Compounds

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 62.5 | N. gonorrhoeae |

| Compound B | 250 | N. gonorrhoeae |

The mechanism by which nitroindazoles exert their biological effects often involves the generation of reactive oxygen species (ROS). The nitro group is crucial for this activity, leading to apoptosis in targeted cells . Computational studies have indicated that these compounds interact with specific molecular targets, enhancing their therapeutic potential.

Case Studies and Research Findings

- Antiproliferative Effects : A study evaluating various nitroindazole derivatives found that those with electron-withdrawing groups exhibited enhanced antiproliferative activity against cancer cells. The presence of a nitro group at the 5-position was particularly effective in inducing cell death through ROS generation .

- Antibacterial Efficacy : Another study highlighted that certain derivatives demonstrated significant antibacterial activity without hemolytic effects on human red blood cells, making them promising candidates for further development as antibacterial agents .

- In Vivo Studies : Preliminary in vivo studies on similar compounds indicated a reduction in tumor growth in animal models, suggesting potential for clinical applications in cancer therapy .

常见问题

Basic Synthesis Methodology

Q1: What are the established synthetic routes for 2-(4-Methoxybenzyl)-5-nitro-2H-indazole, and how can reaction conditions be optimized for yield and purity? A1: The compound is synthesized via Friedel-Crafts acylation followed by hydrazine-mediated cyclization (). Critical steps include:

- Ketone Formation : Reacting 5-nitroindazole derivatives with 4-methoxybenzyl chloride under AlCl₃ catalysis (1,2-dichlorobenzene solvent, 80°C, 6 hours).

- Cyclization : Treating the intermediate with hydrazine hydrate in DMF at 120°C for 12 hours to form the indazole core.

- Nitro Group Introduction : Direct nitration (HNO₃/H₂SO₄) at the C5 position, requiring strict temperature control (0–5°C) to avoid byproducts.

Optimization involves adjusting stoichiometric ratios (e.g., 1.1:1 hydrazine:ketone) and characterizing intermediates via NMR (¹H/¹³C) and HRMS .

Advanced Structural Characterization

Q2: How can ambiguities in the regioselectivity of the nitro group and methoxybenzyl substitution be resolved? A2: Key techniques include:

- X-ray Crystallography : Use SHELXL ( ) for refinement to confirm spatial positioning.

- NOESY NMR : Correlate proximity between nitro group protons and methoxybenzyl aromatic protons.

- DFT Calculations : Predict ¹⁵N NMR shifts (B3LYP/6-31G* basis set) to distinguish C5 vs. C7 nitration patterns.

- Comparative TLC : Validate against synthesized standards using polar/non-polar solvent systems (e.g., 7:3 ethyl acetate/hexane) .

Mechanistic Insights

Q3: How does the 4-methoxybenzyl group influence the reactivity of the indazole core in cross-coupling reactions? A3: The electron-donating methoxy group stabilizes the indazole ring via resonance, reducing electrophilicity at C3 but enhancing nucleophilic aromatic substitution (SNAr) at the nitro-bearing C5 position. For Suzuki-Miyaura couplings:

- Regioselectivity : The nitro group directs palladium catalysts to C5, enabling selective aryl/heteroaryl coupling.

- Deprotection : Post-functionalization, the benzyl group can be removed (H₂/Pd-C in ethanol) to yield free indazole derivatives.

Reaction monitoring via LC-MS is critical to track intermediates .

Data Contradiction Analysis

Q4: How should discrepancies in reported biological activity (e.g., IC₅₀ values) across assays be addressed? A4:

- Assay Validation : Confirm compound stability in buffer (HPLC post-incubation) and cell lines (e.g., HEK293 vs. HeLa may express varying nitro-reductase levels).

- Orthogonal Assays : Use surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling.

- Computational Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets (e.g., benzodiazepine receptors) to rationalize activity differences .

Advanced Applications in PROTAC Design

Q5: What strategies enable the incorporation of this compound into PROTACs for targeted protein degradation? A5:

- Click Chemistry : Reduce the nitro group to an amine (SnCl₂/HCl) for CuAAC coupling with alkynylated E3 ligase ligands.

- Linker Optimization : Introduce PEG units (8–12 monomers) via demethylation (BBr₃ in DCM) of the methoxy group to balance proteasome recruitment and ternary complex stability.

- Validation : Western blotting (target protein degradation) and co-immunoprecipitation (PROTAC-target-E3 ligase interaction) are essential .

Safety and Handling

Q6: What safety protocols are recommended for handling this compound? A6:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential nitro group toxicity.

- Spill Management : Neutralize with 10% sodium bicarbonate before disposal.

Reference safety data sheets for structurally similar nitroaromatics ( ) for emergency procedures .

Computational Modeling

Q7: How can molecular dynamics (MD) simulations predict the compound’s binding modes to biological targets? A7:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。